

The Structural Elucidation of Cyclic(YCDGFYACYMDV): A Technical Guide

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Compound of Interest

Compound Name: Cyclic(YCDGFYACYMDV)

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Abstract

This technical guide provides a comprehensive overview of the structural and functional characteristics of the cyclic peptide **Cyclic(YCDGFYACYMDV)**. This peptide, a mimetic of the complementarity-determining region (CDR) H3 loop of the anti-HER2/neu antibody, has garnered interest for its potential as a targeted therapeutic agent. Due to the current lack of publicly available, empirically determined three-dimensional structural data, this document outlines the theoretical structural features, details the standard experimental protocols for its synthesis and structural determination, and describes its role in inhibiting the HER2 signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Cyclic peptides represent a promising class of therapeutic molecules, offering enhanced stability, target affinity, and specificity compared to their linear counterparts.[1][2][3]

Cyclic(YCDGFYACYMDV) is a synthetic, disulfide-bridged cyclic peptide designed to mimic the heavy-chain CDR3 loop of the anti-HER2 antibody trastuzumab.[4] Its sequence, Tyr-Cys-Asp-Gly-Phe-Tyr-Ala-Cys-Tyr-Met-Asp-Val, is engineered to bind to the human epidermal growth factor receptor 2 (HER2), a key oncogene overexpressed in a significant portion of breast and other cancers.[4] By binding to HER2, this peptide is intended to disrupt receptor

dimerization and downstream signaling, thereby inhibiting cancer cell proliferation and survival. [4] This guide will delve into the known and theoretical structural aspects of this peptide, provide detailed methodologies for its study, and illustrate its mechanism of action.

Physicochemical and Structural Properties

The structure of **Cyclic(YCDGFYACYMDV)** is defined by its primary amino acid sequence and the covalent disulfide bond between the two cysteine residues at positions 2 and 8. This cyclization imparts significant conformational rigidity, which is crucial for its binding affinity to HER2.

Amino Acid Composition and Properties

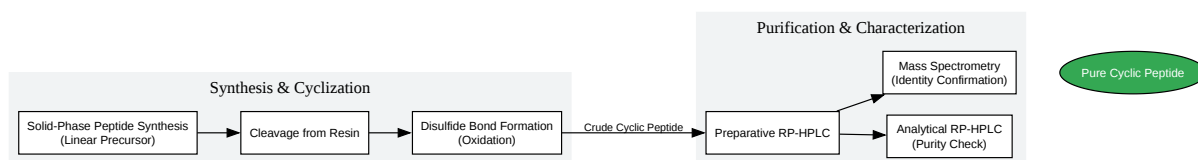
The physicochemical properties of the constituent amino acids of **Cyclic(YCDGFYACYMDV)** are summarized in the table below. The sequence contains a mix of hydrophobic, polar, and charged residues, contributing to its overall solubility and interaction profile.

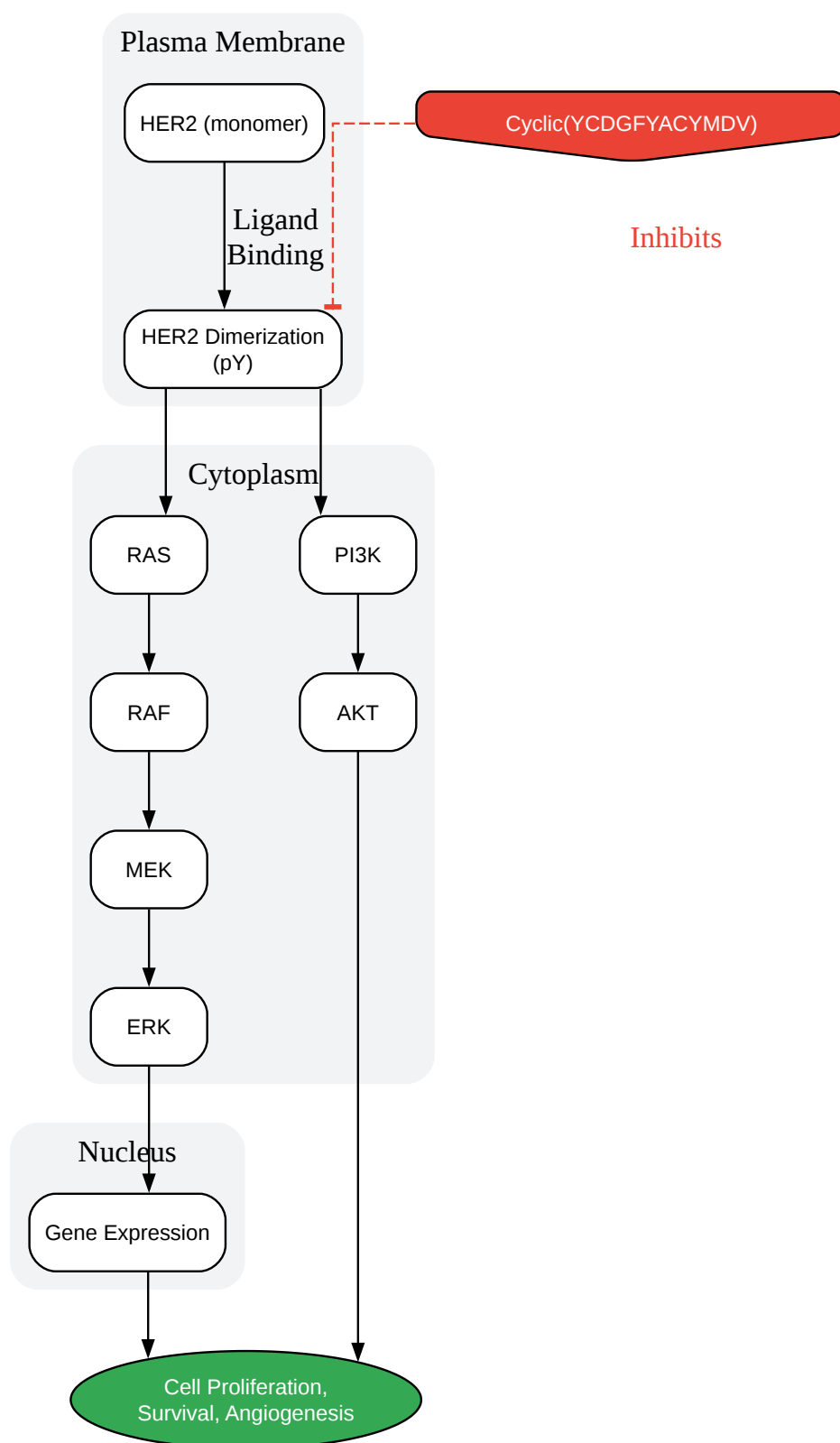
Amino Acid	3-Letter Code	1-Letter Code	Molecular Weight (g/mol)	Charge (at pH 7.4)	Hydrophobicity (Kyte-Doolittle)
Tyrosine	Tyr	Y	181.19	Neutral	-1.3
Cysteine	Cys	C	121.16	Neutral	2.5
Aspartic Acid	Asp	D	133.10	Negative	-3.5
Glycine	Gly	G	75.07	Neutral	-0.4
Phenylalanine	Phe	F	165.19	Neutral	2.8
Tyrosine	Tyr	Y	181.19	Neutral	-1.3
Alanine	Ala	A	89.09	Neutral	1.8
Cysteine	Cys	C	121.16	Neutral	2.5
Tyrosine	Tyr	Y	181.19	Neutral	-1.3
Methionine	Met	M	149.21	Neutral	1.9
Aspartic Acid	Asp	D	133.10	Negative	-3.5
Valine	Val	V	117.15	Neutral	4.2

Secondary and Tertiary Structure

While no experimentally determined 3D structure for **Cyclic(YCDGFYACYMDV)** is available in public databases, its structure can be inferred from its design as a CDR-H3 loop mimetic. Such loops often adopt a β -turn or loop conformation, and the disulfide bond in **Cyclic(YCDGFYACYMDV)** would stabilize such a structure. The rigidified conformation is hypothesized to present a specific arrangement of side chains that are complementary to the binding pocket on the HER2 receptor.

A theoretical three-dimensional structure of the peptide is presented below as a placeholder for an experimentally determined model.





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